![molecular formula C13H12ClNO4 B2441764 Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate CAS No. 1188200-41-0](/img/structure/B2441764.png)
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate, also known as Etifoxine, is a synthetic anxiolytic drug that was first developed in France in the 1970s. It is currently used as a prescription medication for the treatment of anxiety disorders in many European countries, including France, Belgium, and Spain. Etifoxine is a non-benzodiazepine anxiolytic that has been shown to have a unique mechanism of action and a low risk of addiction and dependence.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate has several advantages as a research tool for investigating the GABAergic system and the treatment of anxiety disorders. It has a unique mechanism of action that is distinct from benzodiazepines and other anxiolytics, which makes it a valuable tool for studying the GABA-A receptor. It also has a low risk of addiction and dependence, which makes it a safer option for long-term treatment of anxiety disorders. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream over extended periods of time. It also has limited availability in some countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate and its therapeutic applications. One area of interest is the use of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is evidence to suggest that this compound may have neuroprotective effects and could help to slow the progression of these diseases. Another area of interest is the use of this compound in combination with other anxiolytics or antidepressants to enhance their efficacy and reduce side effects. Finally, there is ongoing research into the molecular mechanisms of this compound's action on the GABA-A receptor, which could lead to the development of new drugs with similar mechanisms of action but improved pharmacological properties.
Synthesemethoden
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is synthesized by reacting 2-chloro-4-methoxybenzoic acid with hydrazine hydrate to form 2-chloro-4-methoxybenzohydrazide. This intermediate is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications. Research has shown that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is the same receptor targeted by benzodiazepines. However, unlike benzodiazepines, this compound does not bind to the benzodiazepine site on the receptor and does not have the same risk of addiction and dependence.
Eigenschaften
IUPAC Name |
ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLCIYNVQWZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188200-41-0 |
Source
|
Record name | ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.